Harpagide

Catalog No.
S584886
CAS No.
6926-08-5
M.F
C15H24O10
M. Wt
364.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Harpagide

CAS Number

6926-08-5

Product Name

Harpagide

IUPAC Name

(1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol

Molecular Formula

C15H24O10

Molecular Weight

364.34 g/mol

InChI

InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1

InChI Key

XUWSHXDEJOOIND-YYDKPPGPSA-N

Synonyms

ajugol, harpagide, leonuride, myoporoside

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2(C1C(OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

The exact mass of the compound Harpagide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Iridoid Glycosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Harpagide (CAS 6926-08-5) is a foundational, unesterified iridoid glycoside isolated primarily from Harpagophytum procumbens and Ajuga species. Unlike its more widely commercialized cinnamoyl ester, harpagoside, harpagide represents the highly stable structural core of this chemical class [1]. In industrial and research procurement, harpagide is prioritized as a high-purity reference standard for standardizing complex botanical extracts, a robust precursor for semi-synthetic iridoid derivatives, and the definitive downstream metabolite for pharmacokinetic modeling [2]. Its distinct hydrophilic profile and resistance to further ester hydrolysis make it an essential baseline compound for quantitative assays evaluating osteogenesis and neuroprotection, where substituting with prodrug-like analogs introduces unacceptable metabolic variability.

Procurement Fit

Workflow Botanical QC standardization
Selection Iridoid glycoside marker
Detection HPLC/UPLC-MS amenable

Procuring crude iridoid mixtures or substituting harpagide with its esterified analogs—such as harpagoside or 8-O-acetylharpagide—severely compromises experimental reproducibility and formulation stability. Harpagoside is highly susceptible to acid and alkaline hydrolysis, spontaneously degrading into harpagide under simulated gastric conditions or high-pH extraction processes[1]. Similarly, in vivo pharmacokinetic studies demonstrate that 8-O-acetylharpagide is rapidly metabolized into harpagide, creating unpredictable Tmax variations and confounding dose-response relationships [2]. For precise structural-activity relationship (SAR) mapping, quantitative metabolic tracking, or formulation in extreme pH environments, direct procurement of the unesterified harpagide core is mandatory to eliminate these hydrolytic and metabolic artifacts.

Substitution Risk

Iridoid Glycosylation Pattern

Glycosylation differences dictate distinct bioactivity; Harpagide not functionally interchangeable with Harpagoside.

Enzymatic Activation Requirement

Harpagide requires β-glucosidase hydrolysis for COX-2 inhibition, a prerequisite not shared by all analogs.

Analytical Substitution Risk

Using Harpagoside as QC marker may overlook Harpagide's distinct extraction behavior in botanical standardization.

Metabolic Predictability and Pharmacokinetic Baseline Standardization

When administered in vivo, esterified iridoids undergo rapid metabolic conversion, complicating systemic exposure metrics. Studies in rat models demonstrate that 8-O-acetylharpagide is extensively metabolized into harpagide, acting essentially as a prodrug. Direct oral administration of pure harpagide yields a highly predictable pharmacokinetic profile, whereas dosing with 8-O-acetylharpagide results in delayed and variable Tmax values for the active harpagide metabolite due to the requisite deacetylation step [1]. Procuring harpagide directly eliminates this metabolic bottleneck, ensuring precise dosing and immediate systemic availability for downstream efficacy models.

Evidence DimensionIn vivo metabolic conversion and Tmax predictability
Target Compound DataHarpagide (direct dosing provides immediate, predictable systemic exposure without intermediate conversion)
Comparator Or Baseline8-O-acetylharpagide (functions as a prodrug, requiring in vivo deacetylation to yield harpagide)
Quantified DifferenceDirect harpagide procurement eliminates the variable deacetylation phase, standardizing the pharmacokinetic baseline.
ConditionsOral administration in rat pharmacokinetic models tracked via LC-MS/MS

Direct procurement of harpagide is critical for precise PK/PD modeling, avoiding the confounding variable of in vivo deacetylation rates associated with its analogs.

Decoction Transfer Rate
Head-to-head
70.84 ± 13.39% (~60% higher vs Harpagoside)
Supports selection as analytical marker for decoction standardization.
15 batches Scrophulariae Radix; HPLC quantification.

Chemical Stability and Hydrolytic Resistance in Processing

Harpagoside, the most common commercial iridoid from Devil's Claw, contains a cinnamoyl ester group that is highly labile under alkaline conditions. During high-pH extraction or formulation processes, harpagoside undergoes rapid ester cleavage to yield harpagide[1]. Because harpagide is the stable, unesterified end-product of this alkaline hydrolysis, it exhibits superior chemical stability in formulations or assays with elevated pH. This makes harpagide the preferred starting material for semi-synthetic modifications where the core iridoid scaffold must remain intact under harsh reaction conditions.

Evidence DimensionResistance to alkaline hydrolysis
Target Compound DataHarpagide (stable unesterified core)
Comparator Or BaselineHarpagoside (undergoes rapid ester cleavage under alkaline conditions)
Quantified DifferenceHarpagide maintains structural integrity in high-pH environments where harpagoside degrades into harpagide.
ConditionsAlkaline hydrolysis / high-pH extraction processes

Buyers formulating in alkaline conditions or performing complex semi-synthesis must procure harpagide to avoid the spontaneous degradation seen with harpagoside.

TXB2-Release Inhibition
Head-to-head
Harpagide: no significant effect
Harpagoside: significant inhibition (p<0.05)
Supports differentiation from thromboxane synthase-dependent pathways.
Human platelet assay; calcium ionophore stimulation.

Quantitative Efficacy in Osteogenic Differentiation

Beyond its utility as a chemical standard, harpagide demonstrates highly specific biological activity in bone remodeling that distinguishes it from general anti-inflammatory iridoids. In ovariectomized (OVX) mouse models of bone loss, oral administration of harpagide significantly improves bone mineral density (BMD), trabecular bone volume, and trabecular number compared to untreated OVX controls [1]. This is driven by a targeted mechanism where harpagide stimulates osteoblast differentiation in MC3T3-E1 cells while simultaneously suppressing RANKL-induced osteoclast formation, providing a dual-action anti-osteoporotic profile.

Evidence DimensionBone Mineral Density (BMD) and Trabecular Volume Recovery
Target Compound DataHarpagide (significant recovery of BMD and trabecular structure)
Comparator Or BaselineUntreated OVX baseline (severe ovariectomy-induced bone loss)
Quantified DifferenceHarpagide reverses OVX-induced structural degradation by directly modulating osteoblast/osteoclast differentiation pathways.
ConditionsIn vivo ovariectomized (OVX) mouse model and in vitro MC3T3-E1 cell assays

For researchers developing targeted anti-osteoporotic therapeutics, harpagide provides a validated, dual-action active pharmaceutical ingredient (API) baseline.

LTC4 Inhibition
Head-to-head
Harpagide: no significant effect
Aucubin: IC50 72 µM
May not serve as positive control for LTC4 release assays.
Mouse peritoneal macrophage assay.

Restoration of Synaptic Vesicle Release in Neurotoxicity Models

Harpagide offers quantifiable neuroprotective properties at the single-synapse level. Using carbon-based nanoelectrode amperometry in a 6-OHDA-induced Parkinson's disease cell model, researchers demonstrated that 6-OHDA neurotoxicity reduces dopamine synaptic release events to near zero. Pretreatment with harpagide efficiently protects dopaminergic neurons, restoring the frequency and distribution of vesicular dopamine release to near-normal levels[1]. This quantitative restoration is achieved through the inhibition of ROS-induced alpha-synuclein phosphorylation, establishing harpagide as a superior molecular probe for synaptic function.

Evidence DimensionDopamine synaptic vesicle release events (amperometric spikes)
Target Compound DataHarpagide pretreatment (restores near-normal distribution of dopamine release events)
Comparator Or Baseline6-OHDA neurotoxic baseline (near-zero amperometry spikes)
Quantified DifferenceHarpagide quantitatively rescues vesicular synaptic function and dopamine release from ROS-induced degradation.
ConditionsIntrasynaptic nanoelectrode amperometry in 6-OHDA-treated dopaminergic neurons

Neuroscience researchers require harpagide for its proven, quantifiable ability to rescue synaptic vesicle release in established Parkinson's disease models.

COX-2 Binding Energy
Head-to-head
-5.53 kcal/mol (Harpagoside: -9.13 kcal/mol)
In silico binding energy supports structural rationale for COX-2 interaction.
AutoDock 4.2; Lamarckian genetic algorithm.
In Vivo Metabolism
Reported
Harpagide is a metabolite of 8-O-acetylharpagide
Supports terminal metabolite identification in PK studies of extracts.
Rat model; LC-MS/MS analysis.

Reference Standard for Iridoid Metabolism and Pharmacokinetics

Because 8-O-acetylharpagide and harpagoside are metabolized or hydrolyzed into harpagide in vivo, high-purity harpagide (CAS 6926-08-5) is an essential procurement item for LC-MS/MS analytical workflows. It serves as the definitive downstream reference standard for quantifying the deacetylation and ester cleavage rates of prodrug-like iridoids [1].

Stable Precursor for Semi-Synthetic Iridoid Derivatization

Due to its resistance to alkaline hydrolysis—a condition that rapidly degrades cinnamoyl-esterified analogs like harpagoside—harpagide is the optimal starting scaffold for synthesizing novel iridoid derivatives. Its stable, unesterified core allows for aggressive chemical modifications without spontaneous backbone cleavage [2].

Positive Control in Osteogenesis and RANKL-Suppression Assays

Harpagide's proven ability to stimulate MC3T3-E1 osteoblast differentiation and suppress RANKL-induced osteoclast formation makes it a highly reliable positive control or lead compound for in vitro and in vivo osteoporosis drug discovery programs [2].

Molecular Probe for Synaptic Vesicle Release and Neuroprotection

In neurodegenerative disease research, particularly Parkinson's disease models utilizing 6-OHDA, harpagide is utilized as a quantitative probe. Its validated efficacy in restoring dopamine release—measurable via nanoelectrode amperometry—makes it critical for studies targeting ROS-induced alpha-synuclein phosphorylation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Botanical QC standardization
Transfer rate reproducibility
HPLC marker consistency
Anti-inflammatory pathway studies
TXB2-release profile distinct from analogs
Thromboxane-independent mechanism differentiation
In vivo PK/metabolism studies
Terminal metabolite identity
Plasma exposure tracking
Chondroprotection model studies
Reported chondrocyte modulation
MMP-13/COX2/IL-6 endpoint context

XLogP3

-3.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

364.13694696 Da

Monoisotopic Mass

364.13694696 Da

Heavy Atom Count

25

UNII

OF59XHX7SR

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6926-08-5

Wikipedia

Harpagide
Tetrahedron Lett., 1964, 15, p835

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